molecular formula C12H19NO B1305417 (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine CAS No. 355814-07-2

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Cat. No. B1305417
CAS RN: 355814-07-2
M. Wt: 193.28 g/mol
InChI Key: JNGGFINYDLQHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine, also known as 2-ME-4-MB, is an organic compound belonging to the class of amines. It is a colorless liquid with a pungent odor and a boiling point of 145 °C. 2-ME-4-MB is commonly used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, pesticides, and other chemicals. In addition, it is also used as a solvent for a variety of applications, such as in the production of dyes, inks, and paints.

Scientific Research Applications

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals and other chemicals, and as a solvent for a variety of applications. In addition, it is also used as a catalyst in the synthesis of polyurethanes, polyamides, and polyesters. Furthermore, this compound has been used in the synthesis of polybenzoxazines and in the preparation of polymeric materials with improved properties.

Mechanism of Action

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine acts as a nucleophilic reagent, meaning that it can react with an electrophile, such as an alkyl halide, to form a new bond. This reaction is known as a nucleophilic substitution reaction and is commonly used in organic synthesis. Furthermore, this compound can also act as a catalyst in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic or cause any adverse effects in humans or animals.

Advantages and Limitations for Lab Experiments

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine has a number of advantages for use in laboratory experiments. It is a colorless liquid with a pungent odor and a boiling point of 145 °C, making it easy to handle and store. Additionally, it is a relatively inexpensive reagent and can be used in a variety of reactions. However, it is important to note that this compound is highly flammable and should be handled with caution.

Future Directions

In the future, (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine could be used in the development of new materials, such as polymers and polybenzoxazines, as well as in the synthesis of new pharmaceuticals and other chemicals. Additionally, further research could be conducted to investigate its potential applications in the production of dyes, inks, and paints. Additionally, further research could be conducted to investigate its potential use as a catalyst in the synthesis of polymers and other materials. Finally, further research could be conducted to investigate its potential use as a solvent in a variety of applications.

Synthesis Methods

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine can be synthesized via a variety of methods, including the reductive amination of 4-methylbenzaldehyde and 2-methoxymethanol, the reaction of 4-methylbenzyl chloride with 2-methoxymethanol, and the reaction of 4-methylbenzyl chloride with 2-methoxyethylamine. Additionally, this compound can also be synthesized from the reaction of 4-methylbenzaldehyde and 2-methoxyethylamine.

properties

IUPAC Name

1-methoxy-N-[(4-methylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-4-6-12(7-5-10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGGFINYDLQHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389569
Record name (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

355814-07-2
Record name (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.